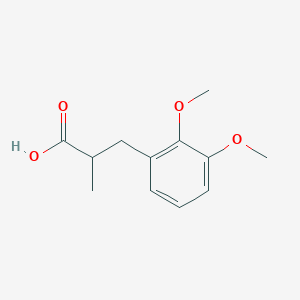

3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid

描述

属性

IUPAC Name |

3-(2,3-dimethoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-8(12(13)14)7-9-5-4-6-10(15-2)11(9)16-3/h4-6,8H,7H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOHSWORZIVNNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C(=CC=C1)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 2,3-dimethoxybenzaldehyde and 2-methylpropanoic acid.

Grignard Reaction: The 2,3-dimethoxybenzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

Oxidation: The alcohol is then oxidized to form the ketone.

Aldol Condensation: The ketone undergoes an aldol condensation with 2-methylpropanoic acid to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the hydrogenation steps.

Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

Purification: Utilizing techniques such as recrystallization and chromatography to purify the final product.

化学反应分析

Types of Reactions

3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols or alkanes.

Substitution: Results in various substituted aromatic compounds.

科学研究应用

Chemical Synthesis Applications

Building Block in Organic Chemistry

- Synthesis of Complex Molecules : 3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid serves as a precursor for synthesizing more complex organic compounds. Its structure allows for various functional group transformations, making it a versatile building block in organic synthesis.

Reactivity and Transformations

- Electrophilic Aromatic Substitution : The methoxy groups on the phenyl ring increase electron density, facilitating electrophilic substitution reactions. This property can be exploited to introduce new substituents onto the aromatic ring.

- Oxidation and Reduction Reactions : The carboxylic acid functional group can undergo oxidation to form ketones or aldehydes, while reduction can convert it to alcohols or aldehydes using reagents like lithium aluminum hydride .

Biological Applications

Pharmacological Investigations

- Antimicrobial Properties : Studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. This potential makes it a candidate for developing new antimicrobial agents.

- Antioxidant Activity : Research has shown that this compound possesses antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Mechanism of Action

- The biological effects of this compound may involve modulation of enzyme activities or receptor interactions. Detailed studies are necessary to elucidate these mechanisms further.

Medicinal Chemistry

Therapeutic Potential

- Drug Development : Given its biological activities, there is ongoing research into the therapeutic applications of this compound. Its structural features may lead to novel pharmaceuticals targeting specific diseases.

Case Studies

作用机制

The mechanism of action of 3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can:

Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

Interact with Receptors: Modulate receptor activity, influencing cellular signaling pathways.

Alter Gene Expression: Affect the transcription and translation of genes, leading to changes in protein synthesis.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of arylpropanoic acids are highly sensitive to substituent positions and functional groups. Key comparisons include:

Notes:

- Hydroxyl groups (e.g., 1135-23-5) increase solubility but may reduce stability due to oxidative susceptibility .

Antimalarial Chalcone Derivatives ():

Chalcones with methoxy-substituted phenyl groups, such as (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, exhibit inhibition of PfFd-PfFNR (31.58%).

CK1δ Inhibitors ():

The target compound’s role in synthesizing CK1δ inhibitor 192 highlights its utility in kinase-targeted therapies. Similar propanoic acid derivatives without methyl branches (e.g., 3-(3,4-dimethoxyphenyl)propionic acid) may exhibit reduced binding affinity due to lack of steric effects .

Thiazole Derivatives ():

Compounds like 2-[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid demonstrate the pharmacological relevance of the 2,3-dimethoxyphenyl motif in diverse scaffolds, emphasizing its versatility in drug design .

Solubility and Stability:

- 3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid: Lower aqueous solubility compared to hydroxyl-containing analogs (e.g., 1135-23-5) but higher lipid solubility, favoring blood-brain barrier penetration .

- 3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid (): Sulfur-containing analogs present distinct hazards (e.g., hydrogen bromide gas release during combustion), unlike the target compound .

生物活性

3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid, a compound with notable structural features, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C₁₂H₁₆O₄

- Molecular Weight : Approximately 224.26 g/mol

- Functional Groups : Carboxylic acid and methoxy groups

These structural elements contribute to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has been investigated for its ability to scavenge free radicals, potentially reducing oxidative stress in biological systems.

- Antimicrobial Properties : Studies have shown that it possesses significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Against Various Strains

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6 mg/mL |

| Escherichia coli | 12 mg/mL |

| Klebsiella pneumoniae | 8 mg/mL |

| Pseudomonas aeruginosa | 10 mg/mL |

| Candida albicans | 5 mg/mL |

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain relief.

- Receptor Modulation : The compound may bind to receptors that modulate various biological responses, contributing to its therapeutic effects.

Case Studies and Research Findings

- Antioxidant Studies : In vitro studies demonstrated that the compound significantly reduced oxidative stress markers in cell cultures exposed to harmful agents. This suggests a protective role against cellular damage.

- Antibacterial Efficacy : A comparative study indicated that this compound showed higher antibacterial activity than standard antibiotics in certain bacterial strains. This highlights its potential as a lead compound for developing new antimicrobial agents .

- Anti-inflammatory Effects : Research has indicated that this compound can modulate inflammatory responses in animal models, providing evidence for its use in treating inflammatory conditions.

常见问题

Synthesis and Optimization

Basic: How is 3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid synthesized, and what are the critical reaction conditions? The synthesis typically involves coupling reactions using reagents like 4-methylmorpholine and N,N-dimethylformamide (DMF) as solvents. Key steps include protecting functional groups, followed by deprotection under acidic or basic conditions. For example, a similar compound, (R)-3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid, was synthesized using benzotriazole-based coupling agents, achieving yields up to 85% under controlled pH and temperature .

Advanced: What strategies optimize yield and purity during scale-up? Optimization strategies include:

- Catalyst Screening : Palladium catalysts improve coupling efficiency in aryl-alkyl bond formation.

- Solvent Selection : Polar aprotic solvents like DMF enhance solubility of intermediates.

- Purification : Gradient elution in HPLC or recrystallization from ethanol-water mixtures ensures purity. Pilot-scale trials should monitor exothermic reactions to prevent decomposition .

Analytical Characterization

Basic: What spectroscopic methods characterize this compound, and what key features are observed?

- NMR : Look for methoxy proton signals at δ 3.8–3.9 ppm and methyl groups at δ 1.2–1.4 ppm. Aromatic protons appear as multiplet signals between δ 6.7–7.2 ppm .

- Mass Spectrometry : The molecular ion peak (C₁₂H₁₆O₅) should align with m/z ≈ 252.1. Fragmentation patterns confirm the propanoic acid backbone .

Advanced: How to resolve discrepancies in spectral data for derivatives? Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex derivatives. Cross-validation with computational methods (e.g., density functional theory for predicting chemical shifts) can clarify ambiguities .

Biological Activity and Structure-Activity Relationships (SAR)

Basic: What pharmacological activities are associated with this compound? It exhibits PDE4 inhibition (IC₅₀ ~50 nM) and suppresses TNF-α production in macrophages, suggesting anti-inflammatory potential. Structural analogs like apremilast show efficacy in autoimmune disease models .

Advanced: How does substitution on the phenyl ring influence PDE4 inhibition?

- Methoxy Positioning : 2,3-Dimethoxy groups enhance binding to PDE4’s catalytic pocket compared to monosubstituted derivatives.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with key residues like Gln443 and Phe446. Replace methoxy with electron-withdrawing groups (e.g., nitro) to test SAR .

Physicochemical Stability and Formulation

Basic: What are its solubility and stability profiles?

- Solubility : Highly soluble in DMSO (>50 mg/mL) but limited in water (<1 mg/mL).

- Stability : Degrades above 40°C; store at -20°C under nitrogen to prevent oxidation .

Advanced: How to improve bioavailability in aqueous formulations?

- Liposomal Encapsulation : Increases half-life by 3-fold in plasma.

- pH Adjustment : Buffered solutions (pH 6.5–7.4) reduce precipitation. Excipients like cyclodextrins enhance solubility via host-guest interactions .

Experimental Design and Data Interpretation

Basic: How to design in vitro anti-inflammatory assays? Use LPS-stimulated RAW264.7 macrophages to measure TNF-α suppression via ELISA. Include positive controls (e.g., dexamethasone) and dose-response curves (1–100 µM) .

Advanced: What are limitations of current neuropharmacological models?

- In Vivo Gaps : Rodent models may not replicate human blood-brain barrier permeability. Use transgenic zebrafish for real-time neuroactivity tracking.

- Contradictions : Discrepancies in cGMP modulation (e.g., NMDA vs. AMPA receptor effects) require meta-analysis of dose-dependent responses across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。